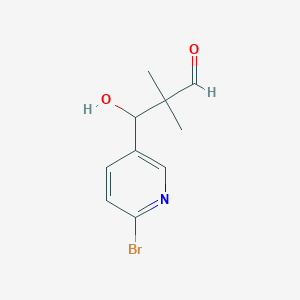
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32702055” is a chemical entity with a unique molecular structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered significant attention due to its potential in various industrial processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32702055” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of intermediate compounds through a series of chemical reactions. These reactions typically involve the use of reagents such as acids, bases, and solvents under controlled temperature and pressure conditions. The final step in the synthesis involves the purification of the compound to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD32702055” is scaled up using large reactors and automated systems. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. Industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD32702055” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD32702055” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from the reactions of “MFCD32702055” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“MFCD32702055” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “MFCD32702055” is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32702055” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the context of its use.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-3-hydroxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,6-13)9(14)7-3-4-8(11)12-5-7/h3-6,9,14H,1-2H3 |
InChI Key |
HKVYXYOSAMHVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(C1=CN=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


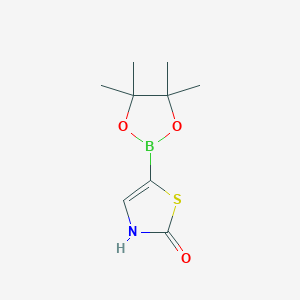
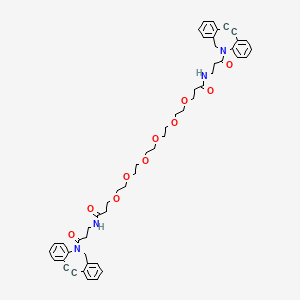
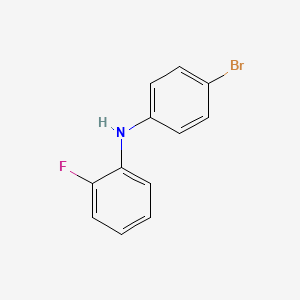
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
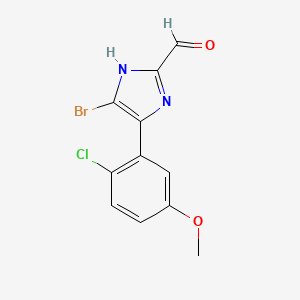
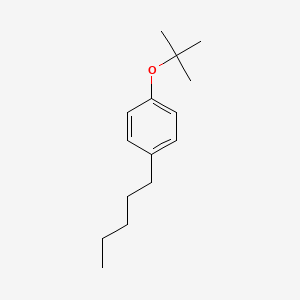
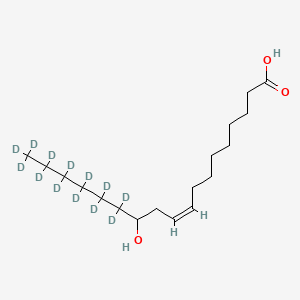
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
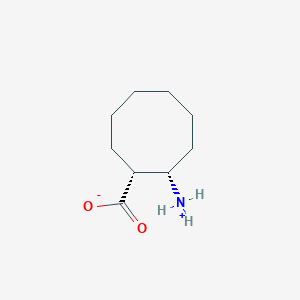
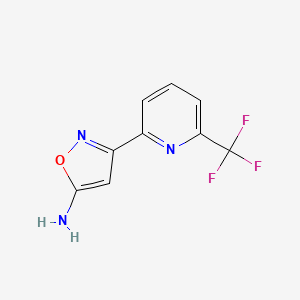
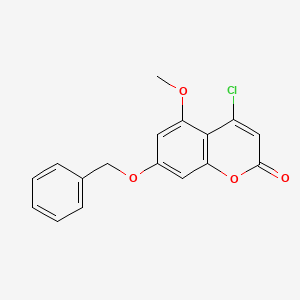
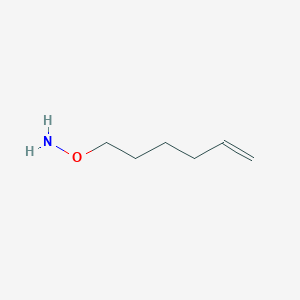
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
